molecular formula C12H10N2O3 B2537367 Methyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate CAS No. 503825-00-1

Methyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate

Cat. No. B2537367
CAS RN: 503825-00-1
M. Wt: 230.223
InChI Key: HQBRDSDEFBIBAX-UHFFFAOYSA-N
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Description

“Methyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate” is a chemical compound that belongs to the class of organic compounds known as pyridazines . Pyridazines are heterocycles that contain two adjacent nitrogen atoms . This compound has a molecular weight of 154.12 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms at adjacent positions . The pyridazine ring is present in some commercially available drugs and agrochemicals .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the solids formed in the reaction were collected by using filtration and crystallized from proper solvents .

Scientific Research Applications

  • Synthesis and Chemical Reactions : Methyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate is involved in various synthesis processes and chemical reactions. For instance, its synthesis and reactions with different compounds have led to the formation of compounds like pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, and indeno[1,2-d]pyrimidines, which are useful in heterocyclic chemistry (Kappe & Roschger, 1989).

  • Structural Analysis : In a study by Bortoluzzi et al., the title compound's structure was analyzed, revealing two cyclic groups linked by a methylene spacer. This structural analysis is crucial for understanding its chemical properties and potential applications (Bortoluzzi, Souza, Joussef & Meyer, 2011).

  • Thermolysis and Synthetic Routes : Maeba & Castle explored the thermolysis of related compounds, providing a new synthetic route to pyrrolo[2,3-c]pyridazines. This kind of research contributes to the development of new synthetic methods in organic chemistry (Maeba & Castle, 1979).

  • Pharmacological Screening : In the field of pharmacology, Dey et al. conducted in vitro pharmacological screening of derivatives, demonstrating their antimicrobial and antioxidant properties. This suggests potential applications in drug development (Dey, Alam, Kemisetti, Yakin & Islam, 2022).

  • Novel Compounds Synthesis : Research by Gein et al. led to the synthesis of various novel compounds by reacting the title compound with different reagents, showcasing its versatility in creating new chemical entities (Gein, Krylova, Tsypliakova, Gaifullina, Varkentin & Vakhrin, 2009).

  • Catalytic Reactions : The compound has been used in catalytic reactions, as demonstrated by Bacchi et al., where they synthesized various derivatives under oxidative carbonylation conditions, indicating its utility in catalysis (Bacchi, Costa, Della Ca’, Gabriele, Salerno & Cassoni, 2005).

Mechanism of Action

While the specific mechanism of action for “Methyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate” is not mentioned in the search results, similar compounds have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities. For instance, pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .

properties

IUPAC Name

methyl 6-oxo-3-phenyl-1H-pyridazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-12(16)9-7-10(13-14-11(9)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBRDSDEFBIBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NNC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate

Synthesis routes and methods

Procedure details

Following the procedure of Example 1 (5), 4-carboxy-6-phenyl-2H-pyridazin-3-one was reacted to yield the title compound as pale yellow crystals (yield: 98.9%).
Name
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Reaction Step One
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Yield
98.9%

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